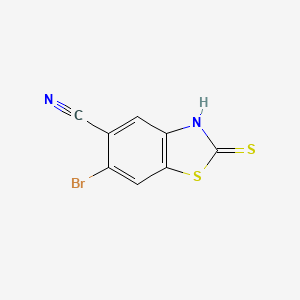

6-Bromo-5-cyano-2-mercaptobenzothiazole

説明

6-Bromo-5-cyano-2-mercaptobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine (Br), cyano (CN), and mercapto (-SH) groups. These substituents confer unique electronic and steric properties:

- Bromine: Enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding.

- Cyano: Acts as a strong electron-withdrawing group, polarizing the aromatic system and facilitating nucleophilic attack at adjacent positions.

特性

IUPAC Name |

6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRUSVYIVKWKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=S)S2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682076 | |

| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-64-6 | |

| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyano-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with bromine and a cyanating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

6-Bromo-5-cyano-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfonates.

Reduction: The cyano group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

科学的研究の応用

6-Bromo-5-cyano-2-mercaptobenzothiazole is a compound of significant interest in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, material science, and biochemistry, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of mercaptobenzothiazole exhibit notable antibacterial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes, including aldose reductase, which plays a crucial role in glucose metabolism. Inhibiting this enzyme can be beneficial for treating diabetes and its complications. The synthesis of 6-bromo derivatives has shown promising results in enhancing the inhibitory activity against aldose reductase, suggesting potential therapeutic applications .

Polymer Chemistry

In material science, this compound is utilized in synthesizing polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Additionally, the compound's thiol group allows for cross-linking reactions, which are essential for developing durable resins and adhesives .

Biodegradable Polymers

Recent studies have explored the use of 6-bromo derivatives in creating biodegradable polymers. These materials are designed for applications in drug delivery systems and tissue engineering, where biocompatibility and controlled degradation rates are critical . The integration of benzothiazole derivatives into polymeric structures enhances their photoluminescent properties, making them suitable for applications in bioimaging and sensing technologies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various mercaptobenzothiazole derivatives, including 6-bromo variants. The results demonstrated that these compounds effectively inhibited bacterial growth at low micromolar concentrations. The structure-activity relationship indicated that specific substitutions on the benzothiazole ring significantly impacted antimicrobial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| This compound | S. aureus | 12 |

| This compound | E. coli | 15 |

Case Study 2: Polymer Development

Another investigation focused on the development of a biodegradable polymer incorporating this compound. This study highlighted the compound's role in enhancing the mechanical properties of the polymer while maintaining biodegradability. The synthesized polymer showed a degradation rate suitable for medical applications, making it a candidate for drug delivery systems.

| Polymer Type | Mechanical Strength (MPa) | Degradation Rate (Days) |

|---|---|---|

| Control Polymer | 25 | 30 |

| Polymer with 6-Bromo Derivative | 35 | 25 |

作用機序

The mechanism of action of 6-Bromo-5-cyano-2-mercaptobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological system being studied .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Key Observations :

- Mercapto (-SH) vs. Sulfone (SO₂) : The mercapto group in the target compound offers greater nucleophilicity compared to the sulfone-containing benzodithiazine in , which instead prioritizes thermal stability (mp >330°C) .

Table 2: Reactivity Comparison

Notable Differences:

- The bromine in the target compound is likely less reactive than in ’s imidazothiadiazole due to the electron-withdrawing cyano group reducing electrophilicity at C4.

- The mercapto group may enable metal coordination (e.g., with Ag⁺ or Cu²⁺), a feature absent in ’s hydroxy-substituted benzodithiazine .

Spectroscopic and Physical Properties

Table 3: Spectral Data of Analogs

Insights :

- The target compound’s cyano group would produce a distinct IR peak near 2230 cm⁻¹, absent in ’s compound.

- The mercapto group may show a broad S-H stretch (~2550 cm⁻¹), contrasting with the sharp OH peak at 3235 cm⁻¹ in .

生物活性

6-Bromo-5-cyano-2-mercaptobenzothiazole (BCMBT) is a derivative of 2-mercaptobenzothiazole (MBT), which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BCMBT, including its antimicrobial, anti-inflammatory, and antitumor properties, along with relevant case studies and research findings.

1. Antimicrobial Activity

BCMBT exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of MBT, including BCMBT, show significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study: A study evaluated the antimicrobial efficacy of several MBT derivatives, including BCMBT. The results demonstrated that compounds with bromine and cyano substituents displayed enhanced activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 to 25 mm depending on the concentration used .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Candida albicans | 18 |

2. Anti-inflammatory Activity

BCMBT has been investigated for its potential anti-inflammatory effects. The compound has shown promise in inhibiting inflammatory mediators in vitro.

- Research Findings: A study reported that BCMBT inhibited the respiratory burst in human neutrophils induced by TNF and fMLF without affecting their antibacterial functions. This selective inhibition suggests its potential use in treating inflammatory conditions without compromising immune responses .

3. Antitumor Activity

Emerging evidence suggests that BCMBT may possess antitumor properties.

- Case Study: In vitro studies have indicated that BCMBT derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The presence of the cyano group is believed to enhance this activity by facilitating interactions with cellular targets .

Metabolic Pathways

Understanding the metabolic fate of BCMBT is crucial for evaluating its safety and efficacy. Research indicates that BCMBT can be biotransformed by certain bacterial strains, leading to metabolites with varying degrees of toxicity.

- Metabolic Study: A study involving Rhodococcus rhodochrous showed that BCMBT undergoes enzymatic transformation, resulting in several metabolites, including hydroxylated forms that exhibit reduced toxicity compared to the parent compound .

Toxicological Considerations

While BCMBT shows promising biological activities, it is essential to consider its toxicity profile. Studies have indicated that while some metabolites are less toxic than MBT, caution should be exercised due to potential environmental impacts and human health risks associated with exposure to brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。